N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
Descripción
The compound N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a pyrazolo-pyrimidine derivative featuring a bicyclic heteroaromatic core. Its structure includes:
- A pyrazolo[4,3-d]pyrimidine backbone with 5,7-diketone groups.
- A 1-methyl substituent at the pyrazole ring.
- A p-tolyl group at the 6-position of the fused ring system.
- An N-(2-ethoxyphenyl)acetamide side chain.
This compound’s design leverages the pyrazolo-pyrimidine scaffold, known for its pharmacological relevance in kinase inhibition and anti-inflammatory applications. The ethoxyphenyl acetamide moiety may enhance solubility and bioavailability compared to simpler alkyl or aryl substituents .
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-methyl-6-(4-methylphenyl)-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-4-32-19-8-6-5-7-17(19)25-20(29)14-27-18-13-24-26(3)21(18)22(30)28(23(27)31)16-11-9-15(2)10-12-16/h5-13H,4,14H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHVPNPQEMHRLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)N(N=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Structure Variations
Table 1: Core Structure Comparison
Key Observations :
Substituent Effects on Physicochemical Properties
Table 2: Substituent Impact Analysis
Key Observations :
- Diethyl acetamide in F-DPA reduces polarity, favoring applications in radiopharmaceuticals (e.g., [18F] labeling for PET imaging) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the condensation of substituted pyrazolo[3,4-d]pyrimidinone precursors with chloroacetamide derivatives under basic conditions. Key steps include:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidinone core via cyclization of aminopyrazole derivatives with carbonyl reagents (e.g., ethyl acetoacetate) under reflux in ethanol .
- Step 2 : Introduction of the p-tolyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and controlled temperatures (70–90°C) .
- Step 3 : Acetamide coupling using α-chloroacetamide intermediates in polar aprotic solvents (e.g., DMF) with triethylamine as a base .
- Critical Parameters : Reaction yields (50–70%) depend on solvent purity, stoichiometric ratios, and precise temperature control.
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) typically shows peaks at δ 2.03 (s, CH₃), δ 7.04–7.58 (aromatic protons), and δ 9.91 (s, NH) .
- Mass Spectrometry (MS) : LC-MS confirms molecular weight (e.g., [M+H]+ at m/z 389.0–507.4) .
- X-ray Crystallography : Used to resolve ambiguities in substituent positioning, particularly for the pyrazolo-pyrimidinone core .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer : Preliminary studies suggest:
- Anticancer Potential : Inhibition of kinase enzymes (IC₅₀ values in µM range) via competitive binding to ATP pockets .
- Antimicrobial Activity : Moderate efficacy against Gram-positive bacteria (MIC 32–64 µg/mL) due to membrane disruption .
- Target Validation : Requires in vitro assays (e.g., enzyme-linked immunosorbent assays) and comparative studies with structurally similar derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent polarity, catalyst loading) and identify critical factors. For example, increasing DMF volume from 5 mL to 10 mL improved yield by 15% in analogous syntheses .
- HPLC Monitoring : Track intermediates in real-time to adjust reaction termination points and minimize side products .
- Data-Driven Optimization : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Compare protocols for inconsistencies in cell lines (e.g., HeLa vs. MCF-7) or incubation times. For instance, cytotoxicity discrepancies (IC₅₀ 10 µM vs. 50 µM) may arise from differences in serum concentration during testing .
- Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., p-tolyl vs. 4-chlorophenyl) with activity trends using molecular docking .
- Meta-Analysis : Aggregate data from PubChem and academic databases to identify outliers or batch-dependent variations .
Q. What computational strategies are effective for predicting target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with kinases (e.g., EGFR, CDK2). Docking scores < −7.0 kcal/mol indicate high affinity .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) < 2.0 Å suggests stable binding .
- Pharmacophore Modeling : Identify critical interaction features (e.g., hydrogen bonds with pyrimidinone carbonyl groups) using MOE .
Notes
- Methodological Focus : Emphasized experimental design, data reconciliation, and computational tools over descriptive summaries.
- Advanced Techniques : Highlighted integration of computational chemistry (e.g., ICReDD’s quantum methods ) with wet-lab validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
